molecular formula C9H8F2O B1350569 2',6'-Difluoro-3'-methylacetophenone CAS No. 261763-31-9

2',6'-Difluoro-3'-methylacetophenone

Cat. No. B1350569
M. Wt: 170.16 g/mol
InChI Key: BLSXKYBXBXVYJZ-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Reactions and Mechanisms

  • Keto-Enol Isomerization and Ion Chemistry

    Studies have explored the thermal dissociation of substituted acetophenone molecular ions, including 2'-methylacetophenone, under the influence of infrared radiation. This research provides insights into the isomerization processes and charge-transfer reactions of these molecular ions, contributing to a better understanding of their structural and chemical properties (Giroldo & Riveros, 2002).

  • C-C Bond Formation via Aryl C-N Bond Cleavage

    A study detailed a ruthenium-catalyzed reaction that involves the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives with organoboronates. This process highlights a method for phenylation product synthesis via aryl C-N bond cleavage, demonstrating the utility of substituted acetophenones in complex organic synthesis (Ueno, Chatani, & Kakiuchi, 2007).

  • Steric Inhibition of Resonance in Methylacetophenone

    Another investigation provided direct experimental proof of the nonplanar conformation of 2-methylacetophenone, challenging previous assumptions about steric inhibition of resonance in this molecule. This study utilized ab initio calculations and electron diffraction analysis to elucidate the molecule's structure and conformations, contributing to the understanding of its reactivity and properties (Hnyk et al., 2010).

Photoreactive Properties

  • Photorelease of HCl and Photoenolization

    Research on the photorelease of HCl from methylphenacyl chloride derivatives, including studies on dimethylphenacyl chloride, has elucidated the mechanisms of heterolytic elimination and photoenol formation. These studies provide valuable information on the photoreactive properties of these compounds, which can be applied in the development of photolabile protecting groups and photochemical transformations (Pelliccioli, Klán, Zabadal, & Wirz, 2001).

  • UFLC Determination in Eugenia caryophyllata

    The development of ultra-fast liquid chromatography (UFLC) methods for determining certain methylacetophenone derivatives in natural products showcases the compound's relevance in analytical chemistry. This approach emphasizes the importance of methylacetophenone derivatives as chemical markers for quality control and evaluation of natural products (Shi-zhong, 2011).

Safety And Hazards

While specific safety and hazard information for 2’,6’-Difluoro-3’-methylacetophenone wasn’t available, it’s important to handle all chemicals with care. Always use appropriate protective equipment, including gloves and eye protection, and work in a well-ventilated area3.


Future Directions

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and precise information.


properties

IUPAC Name

1-(2,6-difluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSXKYBXBXVYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378900
Record name 2',6'-difluoro-3'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Difluoro-3'-methylacetophenone

CAS RN

261763-31-9
Record name 1-(2,6-Difluoro-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-difluoro-3'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-31-9
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